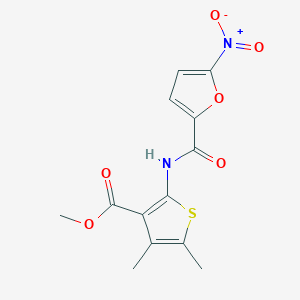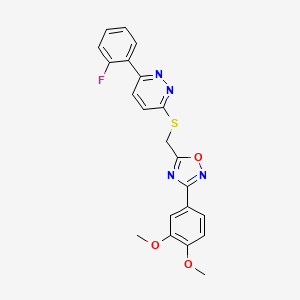![molecular formula C8H5BrO B2503480 5-Bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-one CAS No. 203805-65-6](/img/structure/B2503480.png)
5-Bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 5-Bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-one, is a brominated bicyclic ketone. This molecule is derived from the bromination of 3-bromo-6,7-benzobicyclo[3.2.1]octa-2,6-diene, which is a process that can lead to various brominated products depending on the reaction conditions, such as temperature.
Synthesis Analysis
The synthesis of this compound involves the bromination of 3-bromo-6,7-benzobicyclo[3.2.1]octa-2,6-diene. The reaction carried out at -50°C results in a single product due to a Wagner-Meerwein rearrangement accompanied by aryl migration. This rearrangement is a common mechanism in organic chemistry where carbocations are reorganized to form more stable structures. At 0°C, the reaction yields not only the rearranged tribromide but also nonrearranged tribromides and the ketone product .
Molecular Structure Analysis
The molecular structure of the brominated products, including the ketone, was elucidated using spectral data such as 1H and 13C NMR, as well as single X-ray structural analysis. These techniques are pivotal in determining the positions of the bromine atoms and the overall molecular geometry of the products .
Chemical Reactions Analysis
The bromination reaction mechanism is influenced by the temperature of the reaction and can involve either exo or endo attacks on the starting material. The exo-attack refers to the addition of a bromine atom to the more accessible, or sterically unhindered, side of the molecule, while the endo-attack refers to addition from the opposite side. The choice between these pathways affects the final structure of the brominated product .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, such properties are typically characterized by the molecule's functional groups, molecular weight, polarity, solubility, and melting or boiling points. The presence of bromine atoms would likely increase the molecular weight and could affect the compound's reactivity and interaction with other chemicals due to the relatively high atomic mass and electronegativity of bromine .
Applications De Recherche Scientifique
Synthesis and Chemistry
The compound 5-Bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-one, and its derivatives, are primarily involved in synthesis and chemical reactions. For instance, a study demonstrated the synthesis of 8-Bromobicyclo[5.1.0]oct-1(8)-ene, a related compound, as an intermediate for preparing various substituted bicyclo-octenes. These compounds underwent bromo-lithium exchange followed by nucleophilic substitution reactions to generate different bicyclic cyclopropenes, which are crucial in organic synthesis and chemical research (Lee, Chen, & Chen, 1998).
Thermolysis and Rearrangements
Another application in scientific research is exploring thermolysis and rearrangement reactions. For instance, a study on 2,3,7,8-Tetrabrombicyclo[4.1.1]oct-3-ene, which is structurally similar, involved various chemical transformations leading to different tricyclic compounds. These transformations include allylic rearrangement, bromination, and hydrogenation, highlighting the compound's utility in studying reaction mechanisms and pathways (Christl, Herzog, & Kemmer, 1986).
Polymer Chemistry
Additionally, compounds like this compound are used in polymer chemistry. For example, the synthesis of water-soluble poly(1,4-phenylenevinylenes) containing carboxyl groups involved the use of related bicyclic compounds. These polymers have applications in electronics and materials science due to their luminescent properties (Wagaman & Grubbs, 1997).
Photochemistry and Aromaticity Studies
In photochemistry, studies on highly fluorinated bicyclo[4.2.0]octa-2,4-dienes, similar to this compound, have been conducted. These studies explore the behavior of these compounds under ultraviolet light and triplet sensitization, which is significant in understanding photochemical reactions (Roberts, Goldman, & Lemal, 1990). Furthermore, computational studies applying criteria for aromaticity to bicyclic compounds provide insights into their chemical structure and stability (Delamere, Jakins, & Lewars, 2001).
Safety and Hazards
Mécanisme D'action
Molecular Weight
The molecular weight of this compound is 197.03 .Physical Form
It is a powder .Storage Temperature
The recommended storage temperature for this compound is 4°C .Melting Point
The melting point of this compound is between 80-82°C .Safety Information
The compound is labeled with the GHS07 pictogram, and the hazard statements associated with it are H315, H319, and H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .Propriétés
IUPAC Name |
5-bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO/c9-6-3-1-2-5-4-7(10)8(5)6/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLPMCZXBLMOJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C1=O)C(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-fluorobenzoate](/img/structure/B2503399.png)

![6-Tert-butyl-2-[[(4-fluorophenyl)methyl-prop-2-ynylamino]methyl]pyridazin-3-one](/img/structure/B2503405.png)

![3-[(2-chlorophenyl)methyl]-8-(3,5-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2503410.png)






![1-Benzyl-2-[(2,2-dimethyl-1,3-benzodioxol-4-yl)oxymethyl]aziridine](/img/structure/B2503419.png)
![2-methyl-5-(naphthalen-1-ylmethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2503420.png)